molecular formula C15H19N3OS B5634087 2-(1H-benzimidazol-2-ylsulfanyl)-N-cyclohexylacetamide

2-(1H-benzimidazol-2-ylsulfanyl)-N-cyclohexylacetamide

Cat. No.: B5634087
M. Wt: 289.4 g/mol
InChI Key: ICBBNQAYMAFPQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-benzimidazol-2-ylsulfanyl)-N-cyclohexylacetamide is a synthetic benzimidazole derivative offered for research purposes. Benzimidazole-based compounds are considered a privileged scaffold in medicinal chemistry due to their wide range of biological activities . These compounds are of significant interest in parasitology research; for instance, structurally similar benzimidazole-2-yl hydrazones have demonstrated potent anthelmintic activity in vitro, showing effectiveness against parasites such as Trichinella spiralis . The core benzimidazole structure is a key building block in molecules that interact with various biological targets . Researchers investigate this class of compounds for potential application in diverse areas, including the development of antimicrobial, anticancer, and anti-inflammatory agents, given the known pharmacological significance of the benzimidazole moiety . This product is intended for use in laboratory research only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS/c19-14(16-11-6-2-1-3-7-11)10-20-15-17-12-8-4-5-9-13(12)18-15/h4-5,8-9,11H,1-3,6-7,10H2,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICBBNQAYMAFPQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)-N-cyclohexylacetamide typically involves the reaction of 2-mercaptobenzimidazole with N-cyclohexylacetamide under specific conditions. One common method includes the nucleophilic substitution reaction where 2-mercaptobenzimidazole reacts with an appropriate alkylating agent in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like recrystallization or chromatography might be employed to achieve the desired product specifications .

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfur Atom

The thioether (-S-) group in the compound serves as a nucleophilic site. Key reactions include:

S-Alkylation

Reaction with alkyl halides under basic conditions replaces the sulfur atom with alkyl groups. For example:
Reaction:
2-(1H-benzimidazol-2-ylsulfanyl)-N-cyclohexylacetamide + R-X → 2-(R-substituted)-N-cyclohexylacetamide + HX
Conditions: Ethanol, K₂CO₃, reflux (4–6 h) .

S-Arylation

Aryl halides react similarly, forming diaryl sulfides. This is critical for synthesizing derivatives with enhanced biological activity .

Oxidation Reactions

The sulfur atom undergoes oxidation to form sulfoxides or sulfones, depending on reaction intensity:

Oxidizing Agent Product Conditions
H₂O₂ (30%)SulfoxideRT, 2 h, acetic acid
KMnO₄ (acidic)Sulfone50°C, 1 h, H₂SO₄

For instance, oxidation with KMnO₄ in acidic media converts the thioether to a sulfone, altering electronic properties and potential bioactivity .

Hydrolysis of the Acetamide Group

The acetamide moiety can undergo hydrolysis under acidic or basic conditions:

Acidic Hydrolysis:

  • Reagents: HCl (6M), reflux (8–12 h).

  • Product: 2-(1H-benzimidazol-2-ylsulfanyl)acetic acid + cyclohexylamine .

Basic Hydrolysis:

  • Reagents: NaOH (10%), reflux (6–8 h).

  • Product: Sodium salt of the carboxylic acid .

Electrophilic Substitution on the Benzimidazole Ring

The benzimidazole ring participates in electrophilic aromatic substitution (EAS) reactions:

Nitration

Reagents: HNO₃/H₂SO₄ mixture.
Position: Predominantly at the 5- or 6-position of the benzimidazole ring due to electron-donating effects of the sulfur group .

Sulfonation

Reagents: Fuming H₂SO₄.
Product: Sulfonated derivatives, which enhance solubility and interaction with biological targets .

Coordination with Metal Ions

The benzimidazole nitrogen and sulfur atoms act as ligands for transition metals:

Metal Ion Coordination Site Application
Cu(II)N (benzimidazole), SAntimicrobial agents
Zn(II)N (benzimidazole)Catalysis in organic synthesis

Reductive Cleavage of the Thioether Bond

Reduction with agents like LiAlH₄ cleaves the C–S bond:
Reaction:
this compound → 1H-benzimidazole-2-thiol + N-cyclohexylacetamide
Conditions: THF, 0°C to RT, 3 h .

Scientific Research Applications

2-(1H-benzimidazol-2-ylsulfanyl)-N-cyclohexylacetamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-ylsulfanyl)-N-cyclohexylacetamide involves its interaction with specific molecular targets. The benzimidazole ring is known to bind to various enzymes and receptors, inhibiting their activity. This can lead to the disruption of essential biological processes in pathogens, making it effective as an antimicrobial or antiparasitic agent. The exact pathways and molecular targets can vary depending on the specific application and the organism being targeted .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Substituents
VS24 (Target Compound) C₁₆H₂₀N₃OS 309.42 210–212 62 Cyclohexyl, benzimidazole-sulfanyl
VS23 C₁₅H₁₂Cl₂N₃OS 360.25 240 63 2,3-Dichlorophenyl, benzimidazole-sulfanyl
II-59 C₁₉H₂₅ClN₂O₂ 348.16 174–176 97 4-Chlorophenyl, allyl, cyclohexyl
Compound 36 C₂₄H₂₅Cl₂N₃O₂ 458.38 N/A N/A Chloro-benzimidazolone, cyclopropyl
A1BNR C₁₆H₁₉N₃O₂S 317.40 N/A N/A Quinazolin-4-one, cyclohexyl
2-(1,3-Benzoxazol-2-ylsulfanyl)-N-cyclopentylacetamide C₁₄H₁₅N₂O₂S 283.35 N/A N/A Cyclopentyl, benzoxazole-sulfanyl

Key Observations:

Substituent Effects on Melting Points :

  • VS24 (210–212°C) and VS23 (240°C) demonstrate that electron-withdrawing groups (e.g., dichlorophenyl in VS23) increase melting points due to enhanced intermolecular interactions .
  • The allyl and 4-chlorophenyl groups in II-59 lower the melting point (174–176°C), likely due to reduced crystallinity .

Synthesis Efficiency :

  • II-59 achieves a remarkably high yield (97%) under multicomponent reaction conditions, surpassing VS24 (62%) and VS23 (63%). This highlights the influence of reaction design (e.g., one-pot vs. multi-step) on efficiency .

Spectral Signatures :

  • The amide C=O IR stretch varies between analogs: 1734 cm⁻¹ (VS24) vs. 1764 cm⁻¹ (VS23), reflecting electronic differences from substituents .
  • Compound 36 () exhibits a distinct ¹H NMR signal at δ 9.08 ppm for the NH proton, absent in VS24, due to the electron-withdrawing chloro-benzimidazolone core .

Biological Relevance :

  • Compound 36 acts as a p53-Mdm2 antagonist, suggesting that chloro-substituted benzimidazolones enhance target binding compared to unsubstituted benzimidazoles like VS24 .
  • Quinazoline-based A1BNR and benzoxazole derivatives may exhibit divergent pharmacological profiles due to altered heterocyclic cores affecting hydrogen-bonding capacity.

Safety and Toxicity :

  • While direct toxicity data for VS24 are lacking, its structural analog N-cyclohexylacetamide () shows acute oral toxicity (H302) and respiratory irritation (H335), implying similar hazards for VS24 .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-(1H-benzimidazol-2-ylsulfanyl)-N-cyclohexylacetamide?

  • Methodological Answer : The compound is typically synthesized via reflux reactions under anhydrous conditions. For example, a common approach involves reacting benzimidazole derivatives with thiol-containing intermediates (e.g., 2-mercaptoacetamide) in the presence of cyclohexylamine. Reflux durations vary (2–4 hours), and purification is achieved through recrystallization using methanol or ethanol . Monitoring reaction progress via TLC (e.g., Chloroform:Methanol 7:3) ensures completion before workup .

Q. How is the compound characterized structurally and spectroscopically?

  • Methodological Answer : Characterization involves a combination of:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., benzimidazole protons at δ 7.2–8.1 ppm, cyclohexyl protons at δ 1.2–2.1 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C15_{15}H18_{18}N3_3OS: 296.408 g/mol) .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry in crystalline derivatives .

Q. What solvent systems are optimal for recrystallization?

  • Methodological Answer : Methanol is widely used due to its polarity and compatibility with the compound’s solubility profile. Ice-cold water is employed for rapid precipitation post-reaction, followed by methanol recrystallization to remove impurities .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer :

  • Temperature control : Prolonged heating (>4 hours) may degrade sensitive intermediates; use controlled reflux (100°C) with inert gas purging .
  • Catalyst screening : Lewis acids (e.g., ZnCl2_2) or base catalysts (e.g., K2_2CO3_3) can accelerate thiol-amide coupling .
  • Solvent-free approaches : Reductive amination under solvent-free conditions reduces side reactions and improves atom economy .

Q. What strategies address contradictions in reported biological activity data (e.g., anti-inflammatory vs. inactive results)?

  • Methodological Answer :

  • Dose-response studies : Validate activity thresholds using in vitro assays (e.g., COX-2 inhibition at 10–100 μM concentrations) .
  • Metabolite profiling : LC-MS/MS to identify degradation products that may interfere with bioassays .
  • Theoretical modeling : DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with activity trends .

Q. How can computational methods guide the design of derivatives with enhanced properties?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina to predict binding affinity to target proteins (e.g., TNF-α or IL-6 receptors) .
  • QSAR modeling : Develop regression models linking substituent electronegativity or steric bulk to activity .
  • ADMET prediction : SwissADME or pkCSM to optimize pharmacokinetic profiles (e.g., logP < 3 for blood-brain barrier penetration) .

Q. What experimental designs resolve discrepancies in spectroscopic data interpretation?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex spectra (e.g., distinguishing benzimidazole and cyclohexyl environments) .
  • Isotopic labeling : Synthesize 15^{15}N-labeled analogs to track nitrogen environments in benzimidazole .
  • Variable-temperature NMR : Identify dynamic processes (e.g., ring flipping in cyclohexyl groups) affecting spectral clarity .

Theoretical and Methodological Frameworks

Q. How should researchers align experimental designs with theoretical frameworks (e.g., drug design principles)?

  • Methodological Answer :

  • Structure-activity relationship (SAR) : Link synthetic modifications (e.g., sulfanyl group substitution) to hypothesized mechanisms (e.g., hydrogen bonding with active sites) .
  • Mechanistic studies : Use kinetic isotope effects (KIE) or trapping experiments to elucidate reaction pathways during synthesis .

Q. What validation methods ensure reproducibility across laboratories?

  • Methodological Answer :

  • Standardized protocols : Publish detailed procedures (e.g., exact molar ratios, reflux times) .
  • Inter-lab comparisons : Collaborative studies using shared reference samples (e.g., NIST-certified analogs) .
  • Open-data repositories : Deposit raw spectral data in platforms like PubChem or Zenodo for peer validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.